Dihydronootkatone

Description

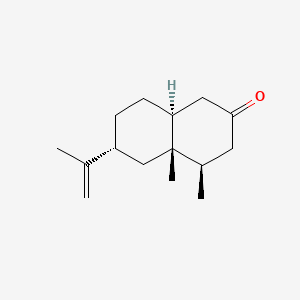

Structure

3D Structure

Properties

CAS No. |

20489-53-6 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(4R,4aS,6R,8aS)-4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |

InChI |

InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15+/m1/s1 |

InChI Key |

NMALGKNZYKRHCE-CXTNEJHOSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)C[C@H]2[C@]1(C[C@@H](CC2)C(=C)C)C |

Canonical SMILES |

CC1CC(=O)CC2C1(CC(CC2)C(=C)C)C |

density |

0.975-0.988 |

physical_description |

Colourless liquid; Citrus like green aroma |

solubility |

Soluble in ethers, fats; Very slightly soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

Dihydronootkatone: A Technical Guide to its Discovery, Natural Sourcing, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydronootkatone is a naturally occurring sesquiterpenoid ketone, a derivative of the well-known grapefruit aroma compound, nootkatone (B190431). While not as extensively studied as its precursor, this compound is gaining interest for its own potential biological activities, including insect repellent properties. This technical guide provides an in-depth overview of the discovery, natural occurrence, biosynthesis, and methods for the isolation and purification of this compound from its primary natural sources.

Discovery and Natural Occurrence

This compound was first identified as a constituent of natural essential oils alongside its more abundant analogue, nootkatone. While a singular "discovery" paper is not prominent in the literature, its characterization has been a part of the broader phytochemical analysis of various aromatic plants.

The primary natural sources of this compound include:

-

Vetiver Grass (Chrysopogon zizanioides): The essential oil extracted from the roots of vetiver grass is a complex mixture of over 150 sesquiterpenoid compounds. This compound is a minor but consistently identified component of vetiver oil from various geographical origins.

-

Grapefruit (Citrus paradisi): Grapefruit peel oil is another known source of this compound, where it exists as a derivative of nootkatone, a key contributor to the characteristic aroma of grapefruit.[1]

-

Alaska Yellow Cedar (Callitropsis nootkatensis): The heartwood of the Alaska yellow cedar is the original source from which nootkatone was isolated.[1] Subsequent detailed analyses of its essential oil have indicated the presence of related sesquiterpenoids, including this compound.

The concentration of this compound in these natural sources is typically low and can vary significantly based on the plant's geographical origin, harvest time, and the extraction method employed.

Biosynthesis

The biosynthesis of this compound is intrinsically linked to that of (+)-nootkatone. The pathway begins with the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP), which is produced through the mevalonate (B85504) (MVA) pathway in the plant's cytoplasm.

The key steps are as follows:

-

Formation of (+)-Valencene: The first committed step is the cyclization of FPP to the bicyclic sesquiterpene (+)-valencene. This reaction is catalyzed by the enzyme (+)-valencene synthase (VS) .

-

Oxidation to (+)-Nootkatone: (+)-Valencene undergoes a two-step oxidation to form (+)-nootkatone. This process is primarily mediated by cytochrome P450 monooxygenases (CYPs) , which hydroxylate valencene (B1682129) to form nootkatol, followed by the action of dehydrogenases to yield nootkatone.

-

Reduction to this compound: The final step is the reduction of the α,β-unsaturated ketone group in nootkatone to produce this compound. This conversion is catalyzed by a reductase enzyme . While the specific enzyme responsible for this reduction in plants has not been definitively characterized, enzymes capable of reducing α,β-unsaturated ketones are known to be present in various plant species.[2]

References

Characterization of Dihydronootkatone Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydronootkatone, a sesquiterpenoid ketone, exists as multiple stereoisomers due to the presence of several chiral centers in its structure. The spatial arrangement of these substituents significantly influences its physicochemical properties and biological activity, making the precise characterization of each stereoisomer critical for research, particularly in the fields of drug development, flavor chemistry, and pesticide research. This technical guide provides a comprehensive overview of the methods for the synthesis, separation, and structural elucidation of this compound stereoisomers. It includes detailed experimental protocols, comparative quantitative data, and visualizations of key experimental workflows and potential biological signaling pathways.

Introduction

This compound is a reduced derivative of nootkatone (B190431), a naturally occurring sesquiterpenoid found in sources like grapefruit and Alaska yellow cedar. While nootkatone itself has garnered significant attention for its repellent and insecticidal properties, its hydrogenated analogs, including this compound and tetrahydronootkatone, have also demonstrated potent biological activities. The hydrogenation of nootkatone can result in a mixture of diastereomers and enantiomers of this compound. Understanding the unique properties and biological effects of each stereoisomer is paramount for targeted applications. This guide aims to provide the necessary technical details for researchers to effectively characterize and differentiate these stereoisomers.

Stereoselective Synthesis and Separation

The controlled synthesis of specific this compound stereoisomers is a key challenge. Stereoselective synthesis methods aim to produce a single or a highly enriched stereoisomer.

Stereoselective Synthesis

A patented method describes an inexpensive and stereoselective synthesis for nootkatone and its derivatives, including this compound, utilizing ozonolysis.[1] The process starts from readily available chiral precursors, allowing for the control of the stereochemistry of the final products.

Experimental Protocol: Stereoselective Synthesis of this compound (Exemplary)

This protocol is a generalized representation based on synthetic strategies for related compounds and should be optimized for specific stereoisomer synthesis.

-

Starting Material: A specific stereoisomer of a suitable precursor, such as a derivative of nootkatone with a defined stereochemistry, is selected.

-

Reaction: The precursor is subjected to a stereoselective reduction reaction. For example, catalytic hydrogenation using a chiral catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand) can selectively reduce the double bond, leading to the formation of a specific this compound stereoisomer.

-

Purification: The reaction mixture is purified using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired this compound stereoisomer.

-

Characterization: The purified compound is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its specific rotation to confirm its structure and stereochemistry.

Separation of Stereoisomers

When a synthesis results in a mixture of stereoisomers, chromatographic techniques are employed for their separation.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

-

Column: A chiral stationary phase (CSP) column is used. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating stereoisomers of ketones.

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is selected. The composition of the mobile phase is optimized to achieve the best separation.

-

Detection: A UV detector is commonly used for detection. If coupled with a mass spectrometer (LC-MS), it can also provide mass information for each separated isomer.

-

Analysis: The retention times of the different stereoisomers are recorded. Diastereomers will have different retention times on both chiral and achiral columns, while enantiomers will only be separated on a chiral column.

Spectroscopic and Physicochemical Characterization

Once isolated, each stereoisomer must be thoroughly characterized to determine its absolute and relative stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. For this compound stereoisomers, both ¹H and ¹³C NMR are essential. Diastereomers will exhibit distinct chemical shifts and coupling constants in their NMR spectra. While enantiomers have identical NMR spectra in an achiral solvent, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences, allowing for their differentiation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. While enantiomers and diastereomers of this compound will have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) experiments might show subtle differences that can aid in their characterization when combined with chromatographic separation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for two diastereomers of this compound. Note: This data is illustrative and will vary depending on the specific stereoisomers being analyzed.

| Property | Diastereomer A | Diastereomer B |

| ¹H NMR (CDCl₃, 500 MHz) | ||

| δ H-1 (ppm, multiplicity, J Hz) | 5.85 (d, J=1.8) | 5.92 (s) |

| δ H-4 (ppm, multiplicity, J Hz) | 1.05 (d, J=6.5) | 1.10 (d, J=7.0) |

| ¹³C NMR (CDCl₃, 125 MHz) | ||

| δ C-2 (ppm) | 199.5 | 200.1 |

| δ C-5 (ppm) | 52.3 | 53.1 |

| Mass Spectrum (EI) | ||

| m/z (relative intensity) | 220 (M⁺, 45), 177 (100), 135 (80) | 220 (M⁺, 50), 177 (95), 150 (85) |

| Specific Rotation [α]D²⁰ | +15.2° (c 1.0, CHCl₃) | -8.5° (c 1.0, CHCl₃) |

| Melting Point (°C) | 85-87 | 92-94 |

| Retention Time (Chiral HPLC) | 12.5 min | 14.8 min |

Biological Activity and Potential Signaling Pathways

The biological activity of this compound stereoisomers is expected to be highly dependent on their specific three-dimensional structure, as this will determine their ability to interact with biological targets. Based on the known mechanisms of the parent compound, nootkatone, the following signaling pathways are of high interest for investigation.

Antagonism of GABA-gated Chloride Channels

Nootkatone has been shown to act as an antagonist of GABA-gated chloride channels in insects. This inhibition of the inhibitory neurotransmitter GABA leads to hyperexcitation of the nervous system and is a likely mechanism for its insecticidal activity. It is hypothesized that specific this compound stereoisomers will exhibit differential binding affinity to these receptors.

Agonism of Octopamine (B1677172) Receptors

Octopamine is a key neurotransmitter and neurohormone in invertebrates, involved in various physiological processes. Nootkatone has been identified as an agonist of octopamine receptors. Activation of these receptors can disrupt normal nerve function, contributing to its insecticidal and repellent effects. The stereochemistry of this compound is expected to play a crucial role in its interaction with different subtypes of octopamine receptors.

Experimental Workflows

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound stereoisomers.

Conclusion

The comprehensive characterization of this compound stereoisomers is a multifaceted process that requires a combination of advanced synthetic, separation, and spectroscopic techniques. This guide has outlined the key methodologies and provided a framework for researchers to approach this challenge. A thorough understanding of the distinct properties and biological activities of each stereoisomer is essential for unlocking their full potential in various applications, from the development of novel pharmaceuticals and safer pesticides to the creation of unique flavor and fragrance profiles. Future research should focus on the detailed biological evaluation of individual stereoisomers to further elucidate their mechanisms of action and structure-activity relationships.

References

Dihydronootkatone: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydronootkatone, a sesquiterpenoid ketone, is a derivative of the naturally occurring nootkatone (B190431), a key flavor and aroma component of grapefruit. As a member of the eremophilane (B1244597) family of sesquiterpenes, this compound has garnered interest for its potential biological activities, including insect repellent and toxic properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound, aimed at supporting research and development efforts in various scientific fields.

Chemical Structure and Identifiers

This compound is a bicyclic molecule with the molecular formula C15H24O.[1] Several isomers exist, with the specific stereochemistry influencing its properties. The most commonly cited isomer is (4R,4aS,6R,8aS)-4,4a-dimethyl-6-(1-methylethenyl)-octahydronaphthalen-2(1H)-one, also known as 1,10-dihydronootkatone.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (4R,4aS,6R,8aS)-4,4a-dimethyl-6-(1-methylethenyl)-octahydronaphthalen-2(1H)-one | [2][3] |

| SMILES | CC1CC(=O)CC2C1(C)C--INVALID-LINK--C(=C)C | [1] |

| InChI Key | NMALGKNZYKRHCE-UHFFFAOYSA-N | [1] |

| CAS Number | 20489-53-6 | [2][3] |

| Molecular Formula | C15H24O | [1] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a citrus-like, woody, and herbal odor profile. A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 220.35 g/mol | [1] |

| Boiling Point | 138-140 °C at 1 mmHg | |

| Specific Gravity | 0.975 - 0.988 at 25 °C | [2] |

| Refractive Index | 1.502 - 1.508 at 20 °C | [2] |

| Solubility | Insoluble in water; Soluble in alcohol | |

| XLogP3 | 4.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Spectral Data

No experimental spectral data (NMR, MS, IR) for this compound could be located in the searched literature. The following sections provide general principles for the spectral analysis of such a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the methyl groups, methylene (B1212753) protons in the bicyclic ring system, and the vinyl protons of the isopropenyl group. The chemical shifts and coupling patterns would be crucial for confirming the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum would display 15 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts would indicate the presence of a carbonyl group (ketone), olefinic carbons, and several aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular weight of this compound. The fragmentation pattern would likely involve the loss of the isopropenyl group and other characteristic cleavages of the bicyclic ring system, providing further structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1705-1725 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aliphatic and vinylic protons.

Experimental Protocols

Synthesis of this compound

A method for the synthesis of nootkatone and its derivatives, including this compound, has been described. The general workflow involves the catalytic hydrogenation of nootkatone.

Caption: General workflow for the synthesis and purification of this compound.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve nootkatone in a solvent such as ethanol (B145695) or ethyl acetate (B1210297).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a suitable m/z range (e.g., 40-400 amu).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, particularly as an insect repellent and toxicant against the Formosan subterranean termite (Coptotermes formosanus).[4] Studies have shown that 1,10-dihydronootkatone exhibits greater repellency and acute toxicity to termites compared to its precursor, nootkatone.[4]

The precise molecular mechanisms of this compound are not fully elucidated. However, studies on the closely related nootkatone suggest potential involvement of the AMP-activated protein kinase (AMPK) signaling pathway.[5][6] Nootkatone has been shown to activate AMPK, a key regulator of cellular energy homeostasis.[5][6] Activation of AMPK can lead to a variety of downstream effects, including the inhibition of anabolic pathways and the activation of catabolic pathways. It is plausible that this compound may exert some of its biological effects through a similar mechanism.

Caption: Postulated activation of the AMPK signaling pathway by this compound.

Experimental Protocols for Biological Assays

Termite Repellency Bioassay

This protocol is adapted from studies on nootkatone and its derivatives.[4]

Protocol:

-

Preparation of Treated Sand: Prepare solutions of this compound in a suitable solvent (e.g., acetone) at various concentrations. Treat sand by evenly applying the solutions and allowing the solvent to evaporate completely. A control group with solvent-treated sand should be included.

-

Assay Arena: Use a petri dish or a similar container with a central release point for the termites. Create a choice test by placing treated sand and untreated sand in different sections of the arena.

-

Termite Introduction: Introduce a known number of termites (e.g., 50-100 workers) into the center of the arena.

-

Observation: Record the distribution of termites in the treated and untreated zones at regular time intervals over a specific period (e.g., 24-48 hours).

-

Data Analysis: Calculate a repellency index based on the number of termites in each zone. Statistical analysis should be performed to determine the significance of the repellent effect at different concentrations.

Conclusion

This compound is a promising sesquiterpenoid with demonstrated biological activity. This technical guide provides a summary of its known chemical and physical properties, along with protocols for its synthesis and analysis. While detailed experimental spectral data and a comprehensive understanding of its molecular mechanisms are still areas for further investigation, the information presented here serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, entomology, and drug development. Further studies are warranted to fully explore the potential applications of this compound.

References

- 1. 1,10-Dihydro nootkatone | C15H24O | CID 6427078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 20489-53-6 [thegoodscentscompany.com]

- 3. 1,10-dihydronootkatone [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nootkatone, an AMPK activator derived from grapefruit, inhibits KRAS downstream pathway and sensitizes non-small-cell lung cancer A549 cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nootkatone Alleviates Type 2 Diabetes in db/db Mice Through AMPK Activation and ERK Inhibition: An Integrated In Vitro and In Vivo Study [mdpi.com]

Spectroscopic Profile of Dihydronootkatone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Dihydronootkatone, a sesquiterpenoid of interest in flavor, fragrance, and pharmaceutical research. Due to the limited availability of public domain experimental spectra for this compound, this document outlines the theoretical spectroscopic characteristics based on its chemical structure, supported by established principles of NMR, IR, and MS analysis for related sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit signals corresponding to its various proton environments. The chemical shifts (δ) are predicted to be in the regions typical for aliphatic and olefinic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methyl protons (CH₃) | 0.8 - 1.2 | Doublet / Singlet | 6.0 - 7.0 |

| Methylene protons (CH₂) | 1.2 - 2.5 | Multiplet | - |

| Methine protons (CH) | 1.5 - 2.8 | Multiplet | - |

| Vinyl protons (=CH₂) | 4.5 - 5.0 | Singlet / Doublet | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment. The presence of a ketone carbonyl, a double bond, and various aliphatic carbons will be key features.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methyl carbons (CH₃) | 15 - 25 |

| Methylene carbons (CH₂) | 20 - 45 |

| Methine carbons (CH) | 30 - 55 |

| Quaternary carbons (C) | 35 - 50 |

| Olefinic carbons (=CH₂) | 100 - 120 |

| Olefinic carbon (>C=) | 140 - 150 |

| Carbonyl carbon (C=O) | 200 - 220 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its ketone and alkene functionalities.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1705 - 1725 | Strong |

| C=C (Alkene) | Stretch | 1640 - 1680 | Medium |

| =C-H (Alkene) | Stretch | 3010 - 3095 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |

| C-H (Aliphatic) | Bend | 1350 - 1470 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound (C₁₅H₂₄O), the molecular weight is approximately 220.35 g/mol .

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 220 | Molecular Ion |

| [M-CH₃]⁺ | 205 | Loss of a methyl group |

| [M-C₃H₇]⁺ | 177 | Loss of an isopropyl group |

| [M-H₂O]⁺ | 202 | Loss of water (if rearrangement occurs) |

Note: Fragmentation patterns can be complex and depend on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent can affect chemical shifts.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in signal assignment.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

-

KBr Pellet (for solids): If the sample is a solid, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates, solvent, or KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to identify the functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For direct infusion, a syringe pump can be used.

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used for LC-MS and are softer ionization techniques that often preserve the molecular ion.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Biosynthesis Pathway of Dihydronootkatone in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydronootkatone, a sesquiterpenoid derived from the grapefruit aroma compound (+)-nootkatone, is of increasing interest due to its potential biological activities, including insecticidal properties. While the biosynthetic pathway of its precursor, (+)-nootkatone, has been largely elucidated in plants, the endogenous pathway to this compound remains less defined. This technical guide provides a comprehensive overview of the known and proposed biosynthetic steps leading to this compound in plants, integrating current research on precursor synthesis, key enzymatic transformations, and regulatory aspects. Detailed experimental protocols and quantitative data are presented to facilitate further research and metabolic engineering efforts.

Core Biosynthetic Pathway: From Farnesyl Pyrophosphate to this compound

The biosynthesis of this compound is a continuation of the well-established terpenoid pathway, originating from the cytosolic mevalonate (B85504) (MVA) pathway. The overall pathway can be divided into three main stages:

-

Formation of the Sesquiterpene Precursor, (+)-Valencene: The ubiquitous C15 intermediate, farnesyl pyrophosphate (FPP), is cyclized to form the bicyclic sesquiterpene, (+)-valencene.

-

Oxidation of (+)-Valencene to (+)-Nootkatone: A two-step oxidation process converts (+)-valencene into the characteristic grapefruit ketone, (+)-nootkatone.

-

Reduction of (+)-Nootkatone to this compound: The final proposed step involves the enzymatic reduction of an α,β-unsaturated double bond in the nootkatone (B190431) molecule.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Stage 1: Synthesis of (+)-Valencene from Farnesyl Pyrophosphate

The committed step in nootkatone and, subsequently, this compound biosynthesis is the conversion of the linear precursor FPP to the bicyclic sesquiterpene (+)-valencene.[1][2] This complex cyclization is catalyzed by the enzyme (+)-valencene synthase (VS) , a member of the terpene synthase (TPS) family.[3]

-

Enzyme: (+)-Valencene Synthase (EC 4.2.3.73)

-

Substrate: (2E,6E)-Farnesyl pyrophosphate

-

Product: (+)-Valencene + Diphosphate

The expression of valencene synthase genes, such as CsTPS1 in Citrus sinensis, is a critical determinant of (+)-valencene accumulation.[4]

Stage 2: Oxidation of (+)-Valencene to (+)-Nootkatone

The conversion of (+)-valencene to (+)-nootkatone is a two-step oxidation process.

-

Hydroxylation of (+)-Valencene: A cytochrome P450 monooxygenase (CYP) catalyzes the allylic hydroxylation of (+)-valencene to form the intermediate, (+)-nootkatol. This reaction requires NADPH as a cofactor and the presence of a NADPH-cytochrome P450 reductase (CPR).[5]

-

Oxidation of (+)-Nootkatol: The alcohol group of (+)-nootkatol is then oxidized to a ketone, yielding (+)-nootkatone. This reaction is catalyzed by a dehydrogenase , often belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[4]

Stage 3: Proposed Reduction of (+)-Nootkatone to this compound

The final step in the proposed biosynthesis of this compound is the reduction of the α,β-unsaturated ketone moiety in (+)-nootkatone. While a specific "this compound synthase" has not been identified in plants, evidence points towards the involvement of an enone oxidoreductase . A strong candidate for this enzymatic activity is a homolog of the "Old Yellow Enzyme" (OYE), specifically a 12-oxophytodienoate reductase (OPR) from the OPRI subgroup.[6][7] These enzymes are known for their broad substrate specificity and their ability to reduce the double bond of α,β-unsaturated aldehydes and ketones.[6]

-

Proposed Enzyme: Enone Oxidoreductase (e.g., 12-oxophytodienoate reductase 1 - OPR1)

-

Substrate: (+)-Nootkatone

-

Product: this compound

-

Cofactor: Likely NADPH[2]

Quantitative Data

Quantitative data for the enzymes and metabolites in the this compound pathway are crucial for understanding flux control and for metabolic engineering applications. The following tables summarize available data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Valencene Synthase | Callitropsis nootkatensis | FPP | - | - | [3] |

| CYP706M1 (Valencene Oxidase) | Callitropsis nootkatensis | (+)-Valencene | - | - | [8] |

| Dehydrogenase (ZSD1) | Zingiber zerumbet | β-nootkatol | - | - | [4] |

| Dehydrogenase (ABA2) | Citrus sinensis | β-nootkatol | - | - | [4] |

Note: Specific kinetic data for the reduction of nootkatone to this compound by a plant enzyme are not yet available.

Table 2: Metabolite Concentrations in Plant Tissues

| Metabolite | Plant/Tissue | Concentration | Reference |

| (+)-Valencene | Citrus peel | 12.84 mg/kg | [9] |

| (+)-Nootkatone | Citrus paradisi (Grapefruit) juice | - | [10] |

| This compound | Citrus paradisi (Grapefruit) juice | Traces | [9] |

| This compound | Banana fruit | Traces | [9] |

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is likely regulated at multiple levels, primarily through transcriptional control of the pathway genes.

Transcriptional Regulation

The expression of terpene synthase genes is often a rate-limiting step in terpenoid biosynthesis. In citrus, the transcription of the valencene synthase gene is upregulated during fruit ripening.[4] Co-expression analysis of transcriptomic data from ripening citrus fruit could reveal candidate reductase genes that are coordinately regulated with the known genes of the nootkatone pathway.

The following diagram illustrates a hypothetical regulatory network for this compound biosynthesis.

Hormonal and Environmental Influences

Plant hormones, particularly jasmonates and ethylene, are known to play a significant role in regulating terpenoid biosynthesis as part of plant defense and developmental processes. Abiotic and biotic stresses can also induce the expression of pathway genes, potentially leading to increased production of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Purification of a Candidate Enone Oxidoreductase (OPR1)

This protocol describes the expression of a plant OPR1 gene in E. coli and subsequent purification of the recombinant protein for in vitro enzyme assays.

1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of the candidate OPR1 gene from plant cDNA using PCR with primers containing appropriate restriction sites.

- Ligate the PCR product into a suitable expression vector (e.g., pET-28a with an N-terminal His-tag).

- Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.

2. Heterologous Expression:

- Transform the sequence-verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow a 10 mL overnight culture of the transformed cells at 37°C in LB medium containing the appropriate antibiotic.

- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 18°C) for 16-20 hours.

3. Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Analyze the purified protein by SDS-PAGE to assess purity and size.

- Desalt and exchange the buffer of the purified protein using a desalting column or dialysis into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Protocol 2: In Vitro Enzyme Assay for Nootkatone Reductase Activity

This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the consumption of NADPH during the reduction of nootkatone.

1. Reaction Mixture:

- Prepare a reaction mixture in a 1.5 mL microcentrifuge tube or a 96-well plate containing:

- 100 mM Tris-HCl buffer (pH 7.5)

- 200 µM NADPH

- 100 µM (+)-Nootkatone (dissolved in a suitable solvent like DMSO, final solvent concentration should be <1%)

- Purified candidate reductase enzyme (e.g., 1-5 µg)

- Bring the final reaction volume to 200 µL with sterile water.

2. Assay Procedure:

- Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

- Initiate the reaction by adding NADPH.

- Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer or plate reader.

- As a negative control, run a reaction without the enzyme or with a heat-inactivated enzyme.

3. Data Analysis:

- Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε of NADPH at 340 nm = 6.22 mM-1cm-1).

- One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

The following diagram outlines the workflow for the enzyme assay.

Protocol 3: GC-MS Analysis for the Quantification of this compound

This protocol describes the extraction and quantification of this compound from plant tissue using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation and Extraction:

- Freeze-dry and grind the plant tissue to a fine powder.

- Weigh approximately 100 mg of the powdered tissue into a glass vial.

- Add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane) containing an internal standard (e.g., α-humulene or a deuterated analog).

- Vortex the mixture for 1 minute and then sonicate for 30 minutes.

- Centrifuge the sample at 10,000 x g for 10 minutes.

- Carefully transfer the supernatant to a new glass vial for GC-MS analysis.

2. GC-MS Analysis:

- Gas Chromatograph:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

- Injector Temperature: 250°C.

- Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Mass Spectrometer:

- Ion Source: Electron Impact (EI) at 70 eV.

- Scan Range: m/z 40-400.

- Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Quantification:

- Identify this compound and the internal standard based on their retention times and mass spectra.

- For quantification, create a calibration curve using authentic standards of this compound of known concentrations.

- Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The biosynthesis of this compound in plants is a multi-step process that builds upon the established pathway to (+)-nootkatone. While the final reduction step is yet to be definitively characterized in planta, evidence strongly suggests the involvement of an enone oxidoreductase, likely a member of the OPR family. Further research, guided by the protocols and information presented in this guide, is needed to isolate and characterize this enzyme, quantify this compound levels in various plant species, and elucidate the regulatory networks that control its production. A complete understanding of this pathway will be instrumental for the metabolic engineering of plants and microorganisms for the sustainable production of this valuable sesquiterpenoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Frohwitter J, et al. (2014) | SGD [yeastgenome.org]

- 3. Valencene synthase from the heartwood of Nootka cypress (Callitropsis nootkatensis) for biotechnological production of valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of valencene and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijtsrd.com [ijtsrd.com]

- 6. Structural basis of substrate specificity of plant 12-oxophytodienoate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic profiling and enzyme inhibitory activity of the essential oil of citrus aurantium fruit peel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12-oxophytodienoate reductase - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Application of valencene and prospects for its production in engineered microorganisms [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Preliminary Biological Activity Screening of Dihydronootkatone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydronootkatone, a derivative of the natural sesquiterpenoid nootkatone (B190431) found in sources like grapefruit and vetiver grass, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, with a focus on its anticancer and anti-inflammatory effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a resource for researchers in drug discovery and development. While direct quantitative data for this compound is emerging, this guide draws upon studies of the closely related compound nootkatone and other relevant molecules to provide a foundational understanding of its potential biological activities.

Data Presentation: Biological Activities of this compound and Related Compounds

The following tables summarize the reported biological activities of this compound and its parent compound, Nootkatone, to provide a comparative overview. It is important to note that research on this compound is less extensive, and therefore, some data is inferred from studies on Nootkatone.

Table 1: Anticancer Activity

| Compound | Cancer Cell Line | Assay | Endpoint | Result |

| Nootkatone | Colorectal Cancer (HCT-116, SW480) | Proliferation Assay | Cell Count | Dose-dependent decrease in cell number |

| Nootkatone | Colorectal Cancer (HCT-116, SW480) | Colony Formation Assay | Colony Count | Dose-dependent reduction in colony formation |

| Nootkatone | Erythroleukemia | Differentiation Assay | Morphological Changes | Induced megakaryocytic differentiation |

Quantitative data for this compound's direct anticancer activity is not extensively available in the public domain. The data presented for Nootkatone suggests potential avenues for investigating this compound.

Table 2: Anti-inflammatory Activity

| Compound | Model | Assay | Endpoint | Result (IC50/Inhibition) |

| Nootkatone | LPS-stimulated Macrophages | Nitric Oxide (NO) Production | Griess Assay | Inhibition of NO production |

| Nootkatone | In silico analysis | Cyclooxygenase (COX)-2 Activity | Molecular Docking | Suggested inhibition of COX-2 activity[1] |

| This compound | Termite Model | Repellency Assay | Behavioral Response | Higher repellency than nootkatone[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activity screening of this compound.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[3]

-

Treatment: Treat cells with various concentrations of this compound (or control compounds) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[3]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.[3]

-

Incubation: Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan (B1609692) crystals.[3]

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[3]

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[4]

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression of key proteins involved in signaling pathways, such as apoptosis (e.g., Bcl-2 family proteins, caspases).[5][6]

Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.[6]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells such as macrophages. The Griess reaction is a common method for quantifying nitrite (B80452), a stable and soluble breakdown product of NO.[7]

Protocol:

-

Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[7]

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[7]

-

Incubation: Incubate the mixture at room temperature for 10 minutes.[7]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the inflammatory response.

Protocol:

-

Enzyme and Compound Preparation: Prepare solutions of recombinant COX-1 and COX-2 enzymes and various concentrations of this compound.

-

Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound (this compound) or a control inhibitor.

-

Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Detection: The production of prostaglandin (B15479496) G2, the intermediate product, can be detected using a fluorometric probe that produces a signal proportional to the amount of Prostaglandin G2. The fluorescence is measured kinetically (e.g., λEx = 535 nm/ λEm = 587 nm).[8]

-

IC50 Calculation: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its biological activity screening.

Caption: Experimental workflow for screening this compound's biological activities.

References

- 1. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities, Pharmacokinetics and Toxicity of Nootkatone: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrotestosterone activates the MAPK pathway and modulates maximum isometric force through the EGF receptor in isolated intact mouse skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Dihydronootkatone: A Technical Guide to its Insect Repellent Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydronootkatone (DHN), a derivative of the naturally occurring sesquiterpenoid nootkatone (B190431), has emerged as a promising insect repellent with efficacy surpassing its parent compound. This document provides an in-depth technical overview of the current understanding of this compound's mechanism of action. Drawing on research primarily focused on nootkatone, it is proposed that DHN exerts its repellent and insecticidal effects through a multi-faceted neurotoxic mechanism. The primary modes of action are believed to involve the antagonism of GABA-gated chloride channels and the modulation of octopaminergic signaling pathways. This guide summarizes key quantitative data, details relevant experimental protocols for mechanism elucidation, and provides visual representations of the proposed signaling pathways and experimental workflows.

Core Mechanisms of Action

The insect repellent and insecticidal properties of this compound and its parent compound, nootkatone, are primarily attributed to their neurotoxic effects. The proposed mechanisms involve the disruption of normal neurotransmission through interaction with at least two key receptor systems in insects: Gamma-Aminobutyric Acid (GABA) receptors and octopamine (B1677172) receptors.

Antagonism of GABA-gated Chloride Channels

A significant body of evidence points to the role of nootkatone as an antagonist of GABA-gated chloride channels (also known as Rdl or "Resistant to dieldrin" channels) in insects.[1][2] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.

This compound, likely acting in a similar fashion to nootkatone, is hypothesized to bind to the GABA receptor complex at a site that prevents the channel from opening in response to GABA. This antagonism blocks the inhibitory signal, leading to hyperexcitation of the nervous system, which can manifest as paralysis, and at higher doses, death.[3] This mechanism is similar to that of the insecticide picrotoxinin.[1][2]

Modulation of Octopamine Receptors

Octopamine is a critical neurohormone, neurotransmitter, and neuromodulator in invertebrates, playing a role analogous to norepinephrine (B1679862) in vertebrates.[4][5] It is involved in regulating a wide array of physiological processes, including behavior, locomotion, and the "fight-or-flight" response.[5][6] It has been suggested that nootkatone, and by extension this compound, may act on octopamine receptors.[7][8][9] Specifically, the activation of the α-adrenergic type 1 octopamine receptor (PaOA1) has been proposed as a mechanism leading to fatal spasms in insects.[7][8]

Octopamine receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger downstream signaling cascades, often leading to an increase in intracellular calcium (Ca2+) or cyclic AMP (cAMP) levels.[10][11][12] Disruption of these finely tuned signaling pathways by an external ligand like this compound could lead to a loss of coordinated muscle control and other physiological disturbances, contributing to its repellent and insecticidal effects.

Quantitative Data

The following tables summarize the available quantitative data regarding the efficacy of this compound and its parent compound, nootkatone.

| Compound | Insect Species | Assay Type | Metric | Value | Reference |

| This compound | Coptotermes formosanus (Termite) | Repellency Assay | Threshold for Significant Repellency | 12.5 ppm | [1][13][14][15] |

| Nootkatone | Coptotermes formosanus (Termite) | Repellency Assay | Threshold for Significant Repellency | 50 ppm | [1][13][14][15] |

| Nootkatone | Drosophila melanogaster | Patch Clamp Recording | Inhibition of GABA-stimulated current (at 100 µM) | 44 ± 9% | [1][2] |

| Nootkatone | Drosophila melanogaster (CSOR strain) | Toxicity Assay | KD50 | - | [1][2] |

| Nootkatone | Drosophila melanogaster (CSOR strain) | Toxicity Assay | LD50 | - | [1][2] |

| Nootkatone | Drosophila melanogaster (RDL1675 strain) | Toxicity Assay | Resistance Ratio (KD50) | 8 | [1][2] |

| Nootkatone | Drosophila melanogaster (RDL1675 strain) | Toxicity Assay | Resistance Ratio (LD50) | 11 | [1][2] |

| 20% Nootkatone | Aedes aegypti | RIBB Assay | Repellency Comparison | Comparable to 7% DEET or 5% Picaridin | [16] |

Note: Specific KD50 and LD50 values for nootkatone in D. melanogaster were not provided in the source abstracts, but the resistance ratios indicate a significant difference between susceptible and resistant strains.

Experimental Protocols

Detailed methodologies are crucial for the continued investigation of this compound's mechanism of action. Below are protocols for key experiments cited or relevant to this research area.

Behavioral Assays

This assay is designed to assess the contact repellency of a compound by measuring feeding preference.

Protocol:

-

Preparation of Flies: Use adult flies (e.g., Drosophila melanogaster) starved for 24 hours to ensure motivation to feed.

-

Substrate Preparation:

-

Prepare a 1% agar (B569324) solution.

-

In a multi-well plate, mix the agar with a feeding stimulant (e.g., 5 mM sucrose).

-

Divide the wells into two groups: control and experimental.

-

To the experimental wells, add the desired concentration of this compound.

-

To distinguish the choices, add a non-toxic, tasteless dye to each substrate (e.g., red dye for the control and blue dye for the experimental).

-

-

Assay Procedure:

-

Introduce a cohort of starved flies into the multi-well plate.

-

Allow the flies to feed for a set period (e.g., 2 hours).

-

Anesthetize the flies (e.g., on ice).

-

Visually inspect the abdomen of each fly to determine which food source was consumed (red, blue, or purple for both).

-

-

Data Analysis:

-

Calculate a Preference Index (PI) using the formula: PI = (Number of flies feeding on control - Number of flies feeding on DHN) / (Total number of flies that fed)

-

A PI value approaching +1 indicates strong repellency.

-

This method evaluates the ability of a compound to prevent subterranean termites from tunneling through a treated substrate.

Protocol:

-

Apparatus: Use glass tubes or containers with two separate chambers connected by a smaller tube.

-

Substrate Preparation:

-

One chamber (the "release chamber") contains a food source (e.g., moist filter paper) and a small amount of untreated sand.

-

The connecting tube is filled with sand treated with a specific concentration of this compound. The particle size of the sand should be optimized to be too large for termites to move and the interstitial spaces too small to move through (e.g., 1.6-2.5 mm).[17]

-

The second chamber (the "target chamber") contains an attractive food source (e.g., a block of wood).

-

-

Assay Procedure:

-

Data Analysis:

-

Record the number of days until termites successfully tunnel through the treated barrier to reach the target chamber.

-

Measure the length of any tunnels created in the treated sand.

-

At the end of the assay, record termite mortality in both chambers.

-

Electrophysiological Assays

SSR allows for the direct measurement of action potentials from individual olfactory or gustatory receptor neurons in response to chemical stimuli.

Protocol:

-

Insect Preparation:

-

Immobilize the insect (e.g., a mosquito or fruit fly) in a pipette tip or on a microscope slide with wax or double-sided tape, leaving the antennae or proboscis exposed.

-

Place the preparation under a high-magnification microscope.

-

-

Electrode Placement:

-

Insert a reference electrode (e.g., a saline-filled glass electrode) into the insect's eye or another appropriate body part.

-

Carefully advance a recording electrode (a sharpened tungsten wire or a fine-tipped glass capillary filled with saline) to make contact with a single sensillum on the antenna or proboscis. A successful recording is indicated by the appearance of spontaneous nerve impulses on the oscilloscope.

-

-

Stimulus Delivery:

-

Prepare a solution of this compound in an appropriate solvent (e.g., mineral oil or acetone).

-

Load the stimulus onto a piece of filter paper inside a Pasteur pipette.

-

Deliver a puff of purified air through the pipette, directing the odor plume over the insect's sensory organ.

-

-

Data Acquisition and Analysis:

-

Record the electrical signals using an amplifier and digitizer.

-

Count the number of action potentials (spikes) in a defined time window before, during, and after the stimulus.

-

The response is typically quantified as the increase in spike frequency over the baseline firing rate.

-

In Vitro Receptor Assays

This technique measures ion flow through channels in isolated cells expressing the receptor of interest.

Protocol:

-

Cell Preparation: Use a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) engineered to express the insect GABA receptor (Rdl).

-

Recording:

-

Using a glass micropipette, form a high-resistance seal with the cell membrane (whole-cell configuration).

-

Clamp the cell membrane at a specific holding potential (e.g., -40 mV).

-

-

Compound Application:

-

Perfuse the cell with a solution containing GABA to elicit a baseline chloride current.

-

Co-apply this compound with GABA to the cell.

-

Observe changes in the current. A decrease in the GABA-induced current indicates antagonism.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of this compound.

-

Calculate the percentage of inhibition.

-

To determine the IC50, generate a dose-response curve by testing a range of this compound concentrations.

-

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor.

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from insect heads (e.g., Drosophila melanogaster) or from cells expressing the target octopamine receptor.[19][20]

-

Binding Reaction:

-

Incubate the membrane preparation with a known concentration of a radiolabeled octopamine ligand (e.g., [3H]octopamine).

-

In parallel incubations, include increasing concentrations of unlabeled this compound.

-

Allow the reaction to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the mixture to separate the membrane-bound radioligand from the unbound.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity on the filter is inversely proportional to the binding affinity of this compound.

-

Plot the percentage of specific binding against the concentration of this compound to determine the Ki (inhibition constant) or IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows.

Caption: Proposed antagonistic action of this compound at the insect GABA receptor.

Caption: Proposed modulatory action of this compound at an insect octopamine receptor.

Caption: Logical workflow for investigating this compound's mechanism of action.

Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as a potent insect repellent and insecticide by acting as a neurotoxin. Its primary mechanism of action is likely analogous to its parent compound, nootkatone, involving the antagonism of GABA-gated chloride channels and potential modulation of octopamine receptors. The enhanced efficacy of this compound compared to nootkatone highlights the potential for structure-activity relationship studies to develop even more potent and selective repellents.

Future research should focus on:

-

Directly quantifying the binding affinity and modulatory effects of this compound on cloned insect GABA and octopamine receptors to confirm these targets and determine precise IC50 and Ki values.

-

Elucidating the specific downstream signaling consequences of this compound's interaction with octopamine receptors.

-

Conducting comprehensive behavioral and electrophysiological studies on a wider range of insect pests to determine the breadth of its activity and identify the specific olfactory and gustatory receptors involved in its repellent effect.

-

Investigating potential synergistic effects when combined with other repellents or insecticides to develop novel pest control strategies.

This technical guide provides a foundational understanding of this compound's mechanism of action, offering a roadmap for further research and development in the field of insect repellents.

References

- 1. Mode of action and toxicological effects of the sesquiterpenoid, nootkatone, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological assay methods for mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Octopamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. urbanentomology.tamu.edu [urbanentomology.tamu.edu]

- 8. New mosquito repellency bioassay for evaluation of repellents and pyrethroids using an attractive blood-feeding device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. A family of octopamine [corrected] receptors that specifically induce cyclic AMP production or Ca2+ release in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural model for ligand binding and channel opening of an insect gustatory receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. New mosquito repellency bioassay for evaluation of repellents and pyrethroids using an attractive blood-feeding device - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Electrophysiological Recording from Drosophila Trichoid Sensilla in Response to Odorants of Low Volatility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sand Barrier Termite Control | BuildingGreen [buildinggreen.com]

- 18. icup.org.uk [icup.org.uk]

- 19. High-affinity octopamine receptors revealed in Drosophila by binding or [3H]octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. High-affinity [3H]octopamine-binding sites in Drosophila melanogaster: interaction with ligands and relationship to octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Profile of Dihydronootkatone (DHNK) in Non-Target Organisms: A Technical Review

Foreword: This technical guide provides a comprehensive overview of the initial toxicity studies of Dihydronootkatone (DHNK), a sesquiterpenoid of interest for various applications. The focus of this document is to collate available data on the effects of DHNK on a range of non-target organisms, providing researchers, scientists, and drug development professionals with a foundational understanding of its environmental and mammalian toxicity profile. Due to the limited availability of specific toxicity data for DHNK in the public domain, this guide also serves to highlight data gaps and inform future research directions.

Executive Summary

This compound (DHNK) is a derivative of nootkatone, a naturally occurring sesquiterpene found in citrus fruits. While its biological activity is being explored for various applications, a thorough understanding of its potential impact on non-target organisms is crucial for a comprehensive safety assessment. This document summarizes the currently available, albeit limited, quantitative toxicity data for DHNK and provides detailed methodologies for the key experimental protocols used to assess the toxicity of chemical substances in relevant non-target species.

Mammalian Toxicity

The primary available data point for DHNK toxicity in mammals is the acute oral toxicity in rats.

Table 1: Acute Oral Toxicity of this compound in Mammals

| Species | Test Guideline | Endpoint | Value | Reference |

| Rat | OECD 401 (or equivalent) | LD50 (oral) | > 5 ml/kg | [1] |

LD50 (Lethal Dose, 50%) is the single dose of a substance that causes the death of 50% of an animal population from exposure to the substance by any route other than inhalation.

Ecotoxicity Profile

Aquatic Organisms

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Test Guideline | Endpoint | Value (mg/L) |

| Daphnia magna (Water Flea) | OECD 202 | 48-hour EC50 | Not Available |

EC50 (Effective Concentration, 50%) is the concentration of a substance that causes a defined effect in 50% of the test population.

Table 3: Acute Toxicity of this compound to Fish

| Species | Test Guideline | Endpoint | Value (mg/L) |

| Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout) | OECD 203 | 96-hour LC50 | Not Available |

Terrestrial Organisms

Table 4: Acute Toxicity of this compound to Soil Organisms

| Species | Test Guideline | Endpoint | Value (mg/kg soil) |

| Eisenia fetida (Earthworm) | OECD 207 | 14-day LC50 | Not Available |

Table 5: Acute Toxicity of this compound to Pollinators

| Species | Test Guideline | Route of Exposure | Endpoint | Value (µ g/bee ) |

| Apis mellifera (Honeybee) | OECD 214 | Contact | 48-hour LD50 | Not Available |

| Apis mellifera (Honeybee) | OECD 213 | Oral | 48-hour LD50 | Not Available |

Experimental Protocols

Standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the reliability and comparability of toxicity data. The following sections detail the methodologies for the key acute toxicity tests relevant to the non-target organisms discussed in this guide.

Mammalian Acute Oral Toxicity Test (OECD 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Typically, laboratory-bred rats are used. Animals are fasted prior to administration of the test substance[2].

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula[2].

-

Dose Levels: A series of graded doses are administered to different groups of animals, with one dose per group[2].

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality[3].

-

Endpoint: The LD50 is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals[2].

-

Necropsy: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy[2].

Aquatic Invertebrate Acute Immobilisation Test (Daphnia magna) (OECD 202)

This test determines the concentration of a substance that causes immobilization in Daphnia magna.

-

Test Organisms: Young daphnids, less than 24 hours old, are used for the test[4].

-

Test Conditions: The test is conducted in a static or semi-static system for 48 hours under controlled temperature and light conditions[4].

-

Concentrations: Daphnids are exposed to a range of concentrations of the test substance[5].

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation[6].

-

Endpoint: The primary endpoint is the 48-hour EC50, the concentration at which 50% of the daphnids are immobilized[4].

Fish Acute Toxicity Test (OECD 203)

This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Species: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss)[7].

-

Test Conditions: Fish are exposed to the test substance for a period of 96 hours in a static, semi-static, or flow-through system[7][8].

-

Concentrations: At least five concentrations in a geometric series are typically used[9][10].

-

Observation: Mortalities are recorded at 24, 48, 72, and 96 hours[8].

-

Endpoint: The main endpoint is the 96-hour LC50, the concentration that is lethal to 50% of the test fish[7][8].

Earthworm Acute Toxicity Test (OECD 207)

This test determines the acute toxicity of substances to earthworms in an artificial soil.

-

Test Species: Eisenia fetida is the recommended species[11].

-

Test Medium: The test is conducted in a standardized artificial soil[12].

-

Application: The test substance is either mixed into the soil or applied to the soil surface[1].

-

Exposure Duration: The earthworms are exposed for 14 days[1][11].

-

Endpoints: Mortality is assessed at 7 and 14 days to calculate the LC50. Sub-lethal effects, such as weight loss, can also be evaluated[1].

Honeybee Acute Toxicity Tests (OECD 213 & 214)

These tests assess the acute toxicity of substances to honeybees through oral and contact exposure.

-

Test Organisms: Adult worker honeybees (Apis mellifera) are used[13].

-

Oral Toxicity (OECD 213):

-

Administration: Bees are fed a sucrose (B13894) solution containing the test substance at various concentrations[14].

-

Observation: Mortality and any behavioral abnormalities are recorded at 4, 24, and 48 hours, and can be extended to 96 hours[13][15].

-

Endpoint: The 48-hour oral LD50 is determined[16].

-

-

Contact Toxicity (OECD 214):

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no specific information available in the peer-reviewed literature detailing the signaling pathways or the precise molecular mechanisms of toxicity for this compound in non-target organisms. Research on the parent compound, nootkatone, has primarily focused on its insecticidal and repellent properties against target pests, with limited exploration of its broader toxicological pathways in other species. Further research is required to elucidate these mechanisms to better predict and understand the potential toxic effects of DHNK.

Visualizations

Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates a generalized workflow for conducting acute toxicity studies on non-target organisms.

Caption: Generalized workflow for acute toxicity testing of a chemical substance.

Conclusion and Future Directions

The available data on the toxicity of this compound to non-target organisms is currently sparse. While a mammalian acute oral LD50 in rats has been established, crucial ecotoxicological data for aquatic and terrestrial invertebrates and fish are lacking. This significant data gap hinders a comprehensive environmental risk assessment.

Future research should prioritize conducting standardized acute and chronic toxicity studies on a diverse range of non-target organisms, following established OECD guidelines. Specifically, determining the EC50 for Daphnia magna, the LC50 for a representative fish species, the LC50 for Eisenia fetida, and both the oral and contact LD50 for Apis mellifera would provide a foundational understanding of DHNK's ecotoxicological profile. Furthermore, investigations into the mechanisms of toxicity and potential signaling pathways involved would offer valuable insights into its mode of action and potential for sublethal effects. This information is essential for the responsible development and application of this compound.

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. dtsc.ca.gov [dtsc.ca.gov]

- 4. biotecnologiebt.it [biotecnologiebt.it]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 7. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]